molecular formula C15H17NO3 B11579708 (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone

Cat. No.: B11579708
M. Wt: 259.30 g/mol
InChI Key: UHMAKKFDRQVDAF-FLIBITNWSA-N
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Description

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone typically involves the condensation of 1,3-benzodioxole-5-amine with 6-methylcyclohexanone under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexanone is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a cyclohexanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-6-methylcyclohexan-1-one

InChI

InChI=1S/C15H17NO3/c1-10-3-2-4-11(15(10)17)8-16-12-5-6-13-14(7-12)19-9-18-13/h5-8,10,16H,2-4,9H2,1H3/b11-8-

InChI Key

UHMAKKFDRQVDAF-FLIBITNWSA-N

Isomeric SMILES

CC1CCC/C(=C/NC2=CC3=C(C=C2)OCO3)/C1=O

Canonical SMILES

CC1CCCC(=CNC2=CC3=C(C=C2)OCO3)C1=O

Origin of Product

United States

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